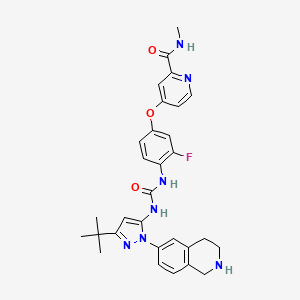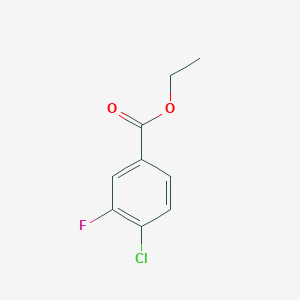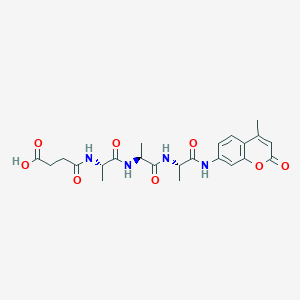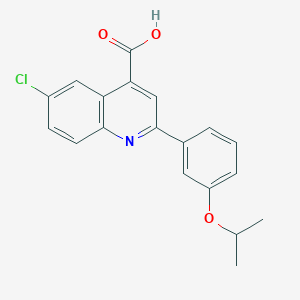
6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16ClNO3 and a molecular weight of 341.8 .
Synthesis Analysis
The synthesis of quinoline compounds, including 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid is based on the quinoline scaffold, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline compounds, including 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, have been reported to undergo various chemical reactions. For example, multicomponent one-pot reactions of 1H-tetrazolyl-amino-quinolines with malononitrile or methyl 2-cyanoacetate and 4-hydroxy-2H-chromen-2-one or 4-hydroxy-6-methyl-2H-pyran-2-one have been reported .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
Quinoline derivatives, such as 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid , are pivotal in the field of drug discovery due to their structural versatility and biological activity. They serve as a scaffold for synthesizing compounds with potential therapeutic effects . The compound’s unique structure allows for the attachment of various functional groups, enabling the design of molecules with specific pharmacological properties.
Synthesis of Bioactive Molecules
The compound is used in the synthesis of bioactive molecules. Its chloro and carboxylic acid functional groups make it a suitable candidate for further chemical modifications. These modifications can lead to the creation of new molecules with potential biological activities, which are essential for developing new drugs and treatments .
Agricultural Chemistry
In agricultural chemistry, quinoline derivatives are explored for their potential use as pesticides or herbicides. The structural modification of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid could lead to the development of new compounds that can selectively target and control agricultural pests .
Material Science
Quinoline compounds have applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The electronic properties of quinoline make it a valuable component in creating advanced materials for electronic devices .
Catalysis
The compound can act as a ligand in catalysis due to its ability to coordinate with metals. This property is useful in various catalytic reactions, including those that are important in industrial processes for the synthesis of complex organic molecules .
Environmental Chemistry
Quinoline derivatives are also significant in environmental chemistry. They can be used to develop sensors for detecting pollutants or as part of systems designed to degrade harmful substances in the environment, contributing to pollution control and environmental remediation efforts .
Zukünftige Richtungen
The future directions for research on 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid and similar compounds could involve further investigation of their biological and pharmaceutical activities . This could include improving the activities of [2,3’-biquinoline]-4-carboxylic acid by incorporating various bioisosteric groups in either of the quinoline rings .
Eigenschaften
IUPAC Name |
6-chloro-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11(2)24-14-5-3-4-12(8-14)18-10-16(19(22)23)15-9-13(20)6-7-17(15)21-18/h3-11H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELJVQJIIDSAOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)

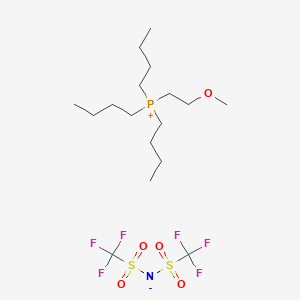

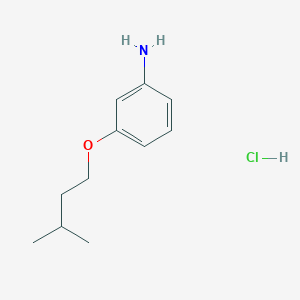
![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)


